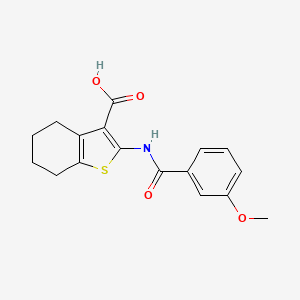

2-(3-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

2-(3-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a 3-methoxybenzamido group at position 2 and a carboxylic acid at position 2. The compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic properties, such as solubility and metabolic stability, through hydrogen bonding and steric effects .

Properties

IUPAC Name |

2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-22-11-6-4-5-10(9-11)15(19)18-16-14(17(20)21)12-7-2-3-8-13(12)23-16/h4-6,9H,2-3,7-8H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFITBLJZAUCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methoxybenzoic acid with an amine derivative to form the methoxybenzamido intermediate. This intermediate is then subjected to cyclization reactions to form the benzothiophene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2-(3-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

Medicine: Research focuses on its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of tetrahydrobenzothiophene derivatives with modifications at the 2-amide and 3-carboxylic acid positions. Key analogs and their distinguishing features are discussed below.

Substituent Variations in the Benzamido Group

2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylic Acid

- Structural Difference : Methoxy group at the 4-position of the benzamido ring (vs. 3-methoxy in the target compound).

- This analog is commercially available as a building block for drug discovery, indicating its utility in synthetic workflows .

N-(3-(4-Benzylpiperazine-1-Carbonyl)-4,5,6,7-Tetrahydro-Benzo-[b]Thiophen-2-yl)-2-Fluorobenzamide

- Structural Difference : Incorporates a 2-fluorobenzamido group and a 4-benzylpiperazine moiety.

- Implications : The fluorine atom enhances metabolic stability, while the piperazine group introduces basicity, improving water solubility. This compound was synthesized via HATU-mediated coupling, a method applicable to the target compound’s synthesis .

Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

Modifications in the Core Structure

2-((tert-Butoxycarbonyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylic Acid

- Structural Difference: A tert-butoxycarbonyl (Boc)-protected amino group at position 2.

- Implications : The Boc group serves as a protective strategy during synthesis, enabling selective deprotection for further functionalization. This derivative highlights the versatility of the tetrahydrobenzothiophene scaffold in modular drug design .

2-{[(E)-4-Methoxyphenyl)Methylene]Amino}-N-(3-Methylphenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | 361.39 | Moderate (polar solvents) | 3-Methoxybenzamido, carboxylic acid |

| 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | 361.39 | Moderate (polar solvents) | 4-Methoxybenzamido, carboxylic acid |

| Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 357.44 | Low (organic solvents) | Benzamido, ethyl ester |

| N-(3-(4-Benzylpiperazine-1-carbonyl)-...-2-fluorobenzamide | 521.60 | High (aqueous buffers) | 2-Fluorobenzamido, piperazine |

Biological Activity

2-(3-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H19N1O3S

- Molecular Weight : 331.4 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 3-methoxybenzoyl chloride or an equivalent amine derivative. The process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, in a study evaluating various tetrahydrobenzothiophene derivatives, it was found that these compounds possess notable activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Analgesic Effects

A notable study investigated the analgesic effects of related compounds using the "hot plate" method on mice. The results indicated that certain derivatives had analgesic effects surpassing that of standard analgesics like metamizole. This suggests that the benzothiophene moiety may play a crucial role in pain modulation .

Antidepressant Activity

Another area of interest is the antidepressant potential of benzothiophene derivatives. A series of compounds were synthesized and tested for their ability to inhibit monoamine oxidase (MAO) activity. Compounds similar to this compound showed promising results in reducing depressive-like behaviors in animal models .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. |

| Analgesic Effects | Compounds showed superior analgesic effects compared to metamizole in animal models. |

| Antidepressant Activity | Inhibition of MAO activity was observed, indicating potential for treating depression. |

The biological activities attributed to this compound are thought to arise from its interaction with specific biological targets:

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Analgesic : Modulation of pain pathways via opioid receptors.

- Antidepressant : Inhibition of neurotransmitter degradation through MAO inhibition.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.